molecular formula C38H70N2O13 B1675197 Lexithromycin CAS No. 53066-26-5

Lexithromycin

货号 B1675197
CAS 编号: 53066-26-5
分子量: 763 g/mol
InChI 键: HPZGUSZNXKOMCQ-SQYJNGITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lexithromycin is an erythromycin A derivative with antibacterial activity . It shows minimal inhibitory concentration (MIC) against various bacteria such as S. pyogenes CN10A, Streptococcus sp. 64/848C, Staphylococcus aureus Oxford, and others .


Synthesis Analysis

Lexithromycin is a semi-synthetic erythromycin, prepared by the reaction of the 9-keto moiety to methyl oxime . This structural change improves the pH stability profile and hydrophobicity of lexithromycin for better in vivo absorption .


Molecular Structure Analysis

Lexithromycin contains a total of 125 bonds, including 55 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 5 hydroxyl groups, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

Lexithromycin has a molecular weight of 763.0 g/mol and a molecular formula of C38H70N2O13 . It is a solid substance that is soluble in DMSO to a concentration of 10 mM .

科学研究应用

抗炎和免疫调节作用

研究表明,包括Lexithromycin在内的大环内酯类药物具有显著的抗炎和免疫调节特性,使它们成为慢性炎症性疾病(如哮喘和囊性纤维化)的潜在治疗选择。这些效应归因于大环内酯类药物调节免疫反应和减少炎症的能力,这在临床试验和体外研究中已得到证实。例如,一项研究突出了类似于Lexithromycin的大环内酯类药物阿奇霉素在减少非囊性纤维化支气管扩张患者发作频率方面的潜力,表明在慢性炎症特征的呼吸道疾病中发挥有益作用(Wong et al., 2012)

抗病毒特性

除了它们的抗菌活性外,像Lexithromycin这样的大环内酯类药物已被研究其抗病毒特性。研究已探讨了大环内酯类药物抑制多种病毒复制的有效性,包括鼻病毒、甲型流感病毒和冠状病毒。这些特性被认为源于大环内酯类药物增强抗病毒模式识别受体的表达并诱导抗病毒干扰素反应的能力。在COVID-19等病毒感染的背景下,大环内酯类药物被认为具有调节免疫反应和减少病毒复制的潜力(Oliver & Hinks, 2020)

胃肠应用

在胃肠道中,大环内酯类药物已显示出在管理幽门螺杆菌感染等疾病方面的疗效,幽门螺杆菌是溃疡和胃癌的主要原因。克拉霉素,与Lexithromycin密切相关,是幽门螺杆菌根除标准三联疗法的关键组成部分。对克拉霉素的耐药性是一个重要问题,正在进行的研究旨在了解这种耐药性背后的机制并制定克服它的策略,确保有效的治疗结果(Kocsmár等,2021)

在抗癌疗法中的作用

由于其潜在的抗肿瘤效应,人们对重新利用大环内酯类药物用于癌症治疗产生了越来越多的兴趣。初步研究表明,大环内酯类药物可以通过多种机制抑制癌细胞生长和转移,包括调节免疫反应、抑制血管生成和诱导癌细胞凋亡。这些发现为在肿瘤学中使用像Lexithromycin这样的大环内酯类药物开辟了新途径,有望增强现有癌症治疗的疗效或作为制定新治疗策略的基础(Van Nuffel等,2015)

抗分枝杆菌活性

大环内酯类药物已经证明对分枝杆菌感染具有有效性,包括对Mycobacterium avium complex(MAC)和Mycobacterium abscessus的有效性,特别是在患有囊性纤维化或免疫缺陷等基础疾病的患者中。在这种情况下使用大环内酯类药物不仅可以治疗活动感染,还可以提供预防性益处,防止分枝杆菌疾病的进展。研究继续探索在治疗这些具有挑战性感染中大环内酯类药物的最佳使用方式,包括了解耐药机制并确定哪些患者群体可能从治疗中获益最大(Rubio et al., 2015)

安全和危害

Lexithromycin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken .

属性

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lexithromycin

CAS RN

53066-26-5
Record name Lexithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lexithromycin
Reactant of Route 2
Lexithromycin
Reactant of Route 3
Lexithromycin
Reactant of Route 4
Lexithromycin
Reactant of Route 5
Lexithromycin
Reactant of Route 6
Lexithromycin

Citations

For This Compound
16
Citations
JM Benlloch Baviera, M Gálvez-Llompart, J Gálvez… - 2022 - digital.csic.es
[EN] The invention relates to a compound or to a pharmaceutical composition thereof for their use in the treatment and/or prevention of viral infections caused by coronaviruses, …
Number of citations: 0 digital.csic.es
J Galvez, R Zanni, M Galvez-Llompart… - Journal of chemical …, 2021 - ACS Publications
… (31) In summary, based on the present results, clarithromycin and lexithromycin seem to … as azithromycin, clarithromycin, and lexithromycin exhibit antiviral activity against two distinct …
Number of citations: 20 pubs.acs.org
R Zanni, M Galvez-Llompart, J Galvez - New Journal of Chemistry, 2021 - pubs.rsc.org
… Among the most effective macrolides identified by molecular topology are azithromycin, clarithromycin, lexithromycin, flurithromycin and neutramycin… Lexithromycin −8.0 2 ASN142 2.659 …
Number of citations: 3 pubs.rsc.org
J Galveza, R Zannia, M Galvez-Llompartb - sciforum.net
MOL2NET, 2021, 7, ISSN: 2624-5078 2 https://mol2net-07. sciforum. net/disease. Using lopinavir, a well-known viral protease inhibitor as the reference drug, a mathematical pattern is …
Number of citations: 2 sciforum.net
JP Santa Maria Jr, Y Park, L Yang, N Murgolo… - ACS chemical …, 2017 - ACS Publications
Though phenotypic and target-based high-throughput screening approaches have been employed to discover new antibiotics, the identification of promising therapeutic candidates …
Number of citations: 22 pubs.acs.org
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
J Galvez, R Zanni, M Galvez-Llompart - Nereis, 2020 - riucv.ucv.es
The present communication illustrates the results of a computational study based on molecular topology, focused on the repositioning of drugs to treat the SARS-CoV-2 virus, better …
Number of citations: 24 riucv.ucv.es
IKM Morton - 1999 - Springer
3123L-puromycin. L-8-Iypressin. L 1718-osalmid. L 2103-hexapropymate. L 33355-mestranol. L 33379-flurandrenolone. L 37231-vincristine. L 154803• lovastatin. L 159913 is a …
Number of citations: 0 link.springer.com
A AGENT - 1999 - Springer
edetate calcium disodium• edetic acid. edetate dipotassium• edetic acid. edetate sodium• edetic acid. edetate trisodium• edetic acid. edetic acid [BAN. INN](ethylenediaminetetraacetic …
Number of citations: 0 link.springer.com
X Wang, Y Chen, H Shi, P Zou - Frontiers in Cellular and Infection …, 2022 - frontiersin.org
In addition to antibacterial effects, macrolide antibiotics exhibit other extensive pharmacological effects, such as anti-inflammatory and antiviral activities. Erythromycin estolate, one of …
Number of citations: 3 www.frontiersin.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。